molecular formula C19H14N4O3 B11487708 2-Methyl-4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline

2-Methyl-4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline

Cat. No.: B11487708
M. Wt: 346.3 g/mol
InChI Key: SEZADVRDZMVDIN-UHFFFAOYSA-N
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Description

2-Methyl-4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a 1,2,4-oxadiazole ring and a nitrophenyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures.

    Coupling with the quinoline core: The 1,2,4-oxadiazole intermediate is then coupled with a quinoline derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at room temperature.

    Nitration: The final step involves the nitration of the phenyl ring. This can be achieved by treating the intermediate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the reaction rate and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methyl groups, converting them into carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline core. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Hydrogen gas with palladium catalyst, room temperature and atmospheric pressure.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride, room temperature.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-Methyl-4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways is of interest in drug development.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death. The quinoline core can intercalate with DNA, disrupting its replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline: Lacks the methyl group on the phenyl ring.

    2-Methyl-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline: Lacks the nitro group on the phenyl ring.

    2-Methyl-4-[5-(4-methyl-3-nitrophenyl)-1,2,4-thiadiazol-3-yl]quinoline: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of both the nitro group and the methyl group on the phenyl ring, along with the 1,2,4-oxadiazole ring, gives 2-Methyl-4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline unique electronic and steric properties. These properties enhance its reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H14N4O3

Molecular Weight

346.3 g/mol

IUPAC Name

5-(4-methyl-3-nitrophenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H14N4O3/c1-11-7-8-13(10-17(11)23(24)25)19-21-18(22-26-19)15-9-12(2)20-16-6-4-3-5-14(15)16/h3-10H,1-2H3

InChI Key

SEZADVRDZMVDIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=NC4=CC=CC=C43)C)[N+](=O)[O-]

Origin of Product

United States

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